Ethyl 4-(((3,4-dimethylphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Description
Ethyl 4-(((3,4-dimethylphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H19FN2O6S and its molecular weight is 446.45. The purity is usually 95%.
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Biological Activity
Ethyl 4-(((3,4-dimethylphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following key components:
- Dihydropyridazine core : Contributes to its biological activity.
- Sulfonyl group : Enhances solubility and bioavailability.
- Fluorophenyl substituent : May influence receptor binding and activity.
The molecular formula is C20H22FN3O5S, with a molecular weight of approximately 458.6 g/mol.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes such as dipeptidyl peptidase IV (DPP-IV), which is critical in glucose metabolism and is a target for type 2 diabetes treatment .
- Anti-inflammatory Properties : Studies suggest that derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines and pathways .
- Antitumor Activity : Some related compounds have demonstrated potential in inhibiting tumor growth through various pathways, including apoptosis induction and cell cycle arrest .
Biological Activity Data
The following table summarizes the biological activities reported for compounds with structural similarities or functional groups related to this compound.
Activity Type | Compound/Analog | IC50 Value (µM) | Reference |
---|---|---|---|
DPP-IV Inhibition | Similar Dihydropyridazine | 0.018 | |
Anti-inflammatory | Pyrazole Derivative | 0.025 | |
Antitumor Activity | Related Compound | 0.05 |
Case Study 1: DPP-IV Inhibition
A study evaluated a series of beta-amino amides incorporating fused heterocycles as DPP-IV inhibitors. Among the tested compounds, one exhibited an IC50 value of 18 nM, indicating potent inhibition and potential for managing type 2 diabetes .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on pyrazole derivatives that demonstrated significant anti-inflammatory effects in murine models. The most effective compound showed superior activity compared to standard anti-inflammatory drugs like diclofenac sodium .
Case Study 3: Antitumor Efficacy
Research on related compounds has shown promising results in inhibiting cancer cell proliferation. A notable compound induced apoptosis in cancer cell lines at micromolar concentrations, highlighting the therapeutic potential of this class of compounds .
Properties
IUPAC Name |
ethyl 4-(3,4-dimethylphenyl)sulfonyloxy-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O6S/c1-4-29-21(26)20-18(30-31(27,28)17-10-5-13(2)14(3)11-17)12-19(25)24(23-20)16-8-6-15(22)7-9-16/h5-12H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJNFUHEZQVOMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)C)C)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.